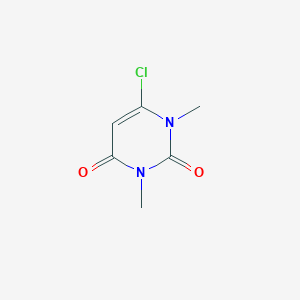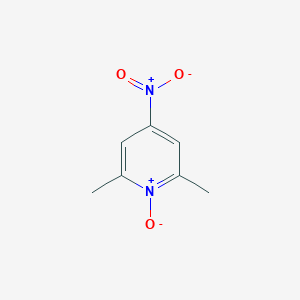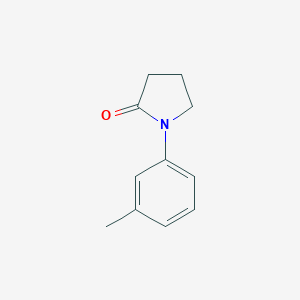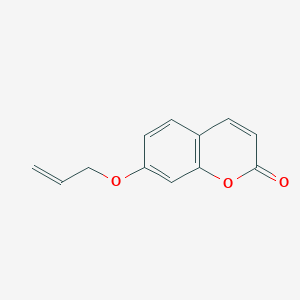
N-(2,5-Dimethylphenyl)benzenesulfonamide
Overview
Description
“N-(2,5-Dimethylphenyl)benzenesulfonamide” is a chemical compound with the linear formula C14H15NO2S . It has a molecular weight of 261.345 .
Molecular Structure Analysis
The molecular structure of “N-(2,5-Dimethylphenyl)benzenesulfonamide” is represented by the linear formula C14H15NO2S . This indicates that the molecule is composed of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Antibacterial and Enzymatic Inhibition
- Synthesis and Analysis: Research by Abbasi et al. (2016) involved synthesizing N-(2,3-dimethylphenyl)benzenesulfonamide derivatives. These compounds showed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacterial strains. Some derivatives exhibited significant inhibition of the α-glucosidase enzyme, which is relevant for therapeutic applications in diabetes and other metabolic disorders (Abbasi et al., 2016).
Structural Analysis
- Molecular Structure and Drug Similarity: Siddiqui et al. (2008) analyzed the structures of various N-(dimethylphenyl)benzenesulfonamide derivatives, noting their stabilization by extensive intra- and intermolecular hydrogen bonds. These structures are closely related to the fenamate class of nonsteroidal anti-inflammatory drugs, suggesting potential medicinal applications (Siddiqui et al., 2008).
Photodynamic Therapy and Cancer Treatment
- New Derivatives for Therapy: Pişkin et al. (2020) synthesized new benzenesulfonamide derivatives with potential for photodynamic therapy, particularly in cancer treatment. Their study highlighted the high singlet oxygen quantum yield of these compounds, which is crucial for the effectiveness of Type II photosensitizers in cancer therapy (Pişkin et al., 2020).
Anticancer Activity
- Synthesis and Antiproliferative Potential: Motavallizadeh et al. (2014) created novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides with potential antiproliferative properties. These derivatives were found to exhibit significant activity against various cancer cell lines, suggesting their utility in developing new anticancer agents (Motavallizadeh et al., 2014).
Enzyme Inhibition and Disease Treatment
- Biochemical Evaluation: Sulphonamide derivatives incorporating triazine motifs were investigated by Lolak et al. (2020) for their antioxidant properties and enzyme inhibition potential. These compounds demonstrated effectiveness against enzymes related to Alzheimer's, Parkinson's, and pigmentation disorders, highlighting their potential therapeutic applications (Lolak et al., 2020).
Future Directions
The related compound, N-2,5-Dimethylphenylthioureido acid derivatives, has shown promising results as a potential scaffold for the development of new antimicrobial candidates targeting multidrug-resistant Gram-positive bacteria and drug-resistant pathogenic fungi . This suggests that “N-(2,5-Dimethylphenyl)benzenesulfonamide” and similar compounds could be further explored in the field of antimicrobial drug development.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-8-9-12(2)14(10-11)15-18(16,17)13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVBKKOFCJBFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342027 | |
| Record name | N-(2,5-Dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethylphenyl)benzenesulfonamide | |
CAS RN |
88681-01-0 | |
| Record name | N-(2,5-Dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,5-DIMETHYLPHENYL)BENZENESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)



![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)
![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)


![5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B186950.png)



